molecular formula C29H36N4O4S B134500 N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide CAS No. 1114543-47-3

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide

Cat. No.: B134500
CAS No.: 1114543-47-3
M. Wt: 536.7 g/mol
InChI Key: YULGRACUPORTPS-UHFFFAOYSA-N
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Description

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is a chemical compound known for its role as an intermediate in the synthesis of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD). This compound is characterized by its complex structure, which includes a pyridine ring substituted with a methoxypropoxy group and a methyl group, linked to a rabeprazole sulfide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the preparation of the pyridine intermediate, which is achieved through the alkylation of 3-methyl-2-pyridinemethanol with 3-methoxypropyl bromide under basic conditions.

    Coupling Reaction: The pyridine intermediate is then coupled with rabeprazole sulfide using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified through recrystallization or chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction conditions, leading to higher efficiency and reduced reaction times.

    Automated Purification: Industrial production often employs automated purification systems, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form the corresponding sulfoxide, which is a key step in the synthesis of rabeprazole.

    Reduction: Reduction reactions can convert the sulfoxide back to the sulfide form.

    Substitution: The methoxypropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often in the presence of a catalyst like vanadium haloperoxidase.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.

Major Products

    Oxidation: The major product is the sulfoxide derivative.

    Reduction: The major product is the original sulfide compound.

    Substitution: Various alkoxy-substituted derivatives can be formed.

Scientific Research Applications

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of rabeprazole and other related compounds.

    Biology: Studies on its biological activity help in understanding the pharmacokinetics and pharmacodynamics of proton pump inhibitors.

    Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of acid-related disorders.

    Industry: It is used in the pharmaceutical industry for the large-scale production of rabeprazole.

Mechanism of Action

The mechanism of action of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide involves its conversion to rabeprazole, which inhibits the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related conditions. The molecular targets include the proton pump enzyme, and the pathways involved are related to the regulation of gastric acid secretion.

Comparison with Similar Compounds

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide is unique due to its specific structure and role as an intermediate in rabeprazole synthesis. Similar compounds include:

    Omeprazole Sulfide: Another intermediate used in the synthesis of omeprazole, a different proton pump inhibitor.

    Lansoprazole Sulfide: Used in the synthesis of lansoprazole, another proton pump inhibitor with a similar mechanism of action.

    Esomeprazole Sulfide: An intermediate in the synthesis of esomeprazole, the S-enantiomer of omeprazole.

These compounds share similar chemical properties and mechanisms of action but differ in their specific structures and pharmacokinetic profiles.

Properties

IUPAC Name

1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4S/c1-21-24(30-13-11-27(21)36-17-7-15-34-3)19-33-26-10-6-5-9-23(26)32-29(33)38-20-25-22(2)28(12-14-31-25)37-18-8-16-35-4/h5-6,9-14H,7-8,15-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULGRACUPORTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCCCOC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648984
Record name 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114543-47-3
Record name 1-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}-2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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